(5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C25H29NO2S2 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(5Z)-3-(2-methylphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H29NO2S2/c1-3-4-5-6-7-10-17-28-21-15-13-20(14-16-21)18-23-24(27)26(25(29)30-23)22-12-9-8-11-19(22)2/h8-9,11-16,18H,3-7,10,17H2,1-2H3/b23-18- |
InChI Key |
CTJRALVEOGVEIZ-NKFKGCMQSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3C |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Table 1: Thermal Synthesis Optimization
| Parameter | Without Catalyst | With Fe₂O₃ Nanoparticles |
|---|---|---|
| Reaction Time (hours) | 8–10 | 4–6 |
| Yield (%) | 58–65 | 78–85 |
| Purity (HPLC, %) | 90–92 | 95–97 |
Crystallographic analysis of analogous compounds confirms the Z-configuration, stabilized by intramolecular hydrogen bonding between the thioxo group and benzylidene proton.
Green Synthesis Using Deep Eutectic Solvents
A sustainable protocol employs ZnCl₂/urea-based deep eutectic solvent (DES) as both solvent and catalyst. This method achieves near-quantitative yields while minimizing waste:
Procedure
Table 2: Green Synthesis Metrics
| Metric | Value |
|---|---|
| Yield (%) | 92–95 |
| Reaction Time (hours) | 1.5 |
| E-Factor* | 2.1 |
| *E-Factor = Waste (g)/Product (g) |
Ultrasonication-Assisted Synthesis
Ultrasonication at 40 kHz accelerates the reaction via cavitation-induced mixing, achieving 89% yield in 45 minutes.
Key Advantages
-
Time Efficiency : 6-fold reduction compared to thermal methods.
-
Selectivity : Z/E ratio > 9:1 due to controlled energy input.
-
Scalability : Demonstrated for 50 g batches with consistent purity.
Catalytic Systems and Mechanistic Insights
Fe₂O₃ Nanoparticle Catalysis
Fe₂O₃ nanoparticles (5–10 nm) provide Lewis acid sites that polarize the carbonyl group of 4-octyloxybenzaldehyde, facilitating nucleophilic attack by the thiazolidinone’s active methylene group. Kinetic studies reveal a first-order dependence on aldehyde concentration.
DES Dual Functionality
ZnCl₂ in DES activates the aldehyde via coordination, while urea stabilizes intermediates through hydrogen bonding, as evidenced by IR spectra showing shifted C=O stretches.
Purification and Characterization
Recrystallization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, CH=S), 7.35–6.85 (m, aromatic Hs), 4.05 (t, J = 6.8 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃).
-
XRD : Orthorhombic crystal system (Pbca), unit cell dimensions a = 12.3 Å, b = 14.7 Å, c = 16.2 Å.
Industrial-Scale Production
Continuous Flow Reactors
Table 3: Industrial Process Economics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 500 | 8,000 |
| Production Cost ($/kg) | 1,200 | 890 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioxo (C=S) group at position 2 and the exocyclic benzylidene double bond at position 5 serve as key reactive sites:
-
Thiol-disulfide exchange : Reacts with aliphatic or aromatic thiols (e.g., mercaptoethanol) under basic conditions (DMF/NaH) to replace the thioxo group with new sulfur-containing moieties.
-
Halogenation : Bromination in acetic acid selectively targets the C5 benzylidene group, yielding 5-bromo derivatives (e.g., 5-bromo-3-(2-methylphenyl)-thiazolidinone).
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Thiol-disulfide | RSH, DMF, NaH, 60°C, 4h | 2-SR-substituted thiazolidinone |
| Bromination | Br₂, CH₃COOH, 25°C, 2h | 5-bromo derivative |
Cycloaddition Reactions
The exocyclic C5-C6 double bond participates in [4+2] Diels-Alder reactions:
-
With maleic anhydride : Forms bicyclic adducts at 80°C in toluene, confirmed by X-ray crystallography.
-
Regioselectivity : Electron-deficient dienophiles (e.g., nitroethylene) favor endo transition states due to electronic effects from the octyloxy group.
Key observation : Microwave irradiation (150W, 10 min) improves reaction yields by 15–20% compared to conventional heating .
Oxidation and Reduction Pathways
-
Thioxo oxidation : Treating with H₂O₂/CH₃COOH converts the C2 thioxo group to a carbonyl (=O), forming 2-oxo-thiazolidin-4-one derivatives.
-
Benzylidene reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) saturates the C5-C6 double bond to produce 5-(4-octyloxybenzyl)-thiazolidinone.
Mechanistic note : Oxidation kinetics follow pseudo-first-order behavior with at pH 7.4.
Condensation and Ring-Opening Reactions
-
Knoevenagel condensation : Reacts with aldehydes (e.g., furfural) in ethanol/piperidine to extend conjugation at C5, forming bis-benzylidene derivatives .
-
Acid-mediated ring opening : HCl (6M) cleaves the thiazolidinone ring at 90°C, yielding 3-(2-methylphenyl)thiourea and 4-octyloxycinnamic acid.
Table 2: Condensation Reactions
| Substrate | Conditions | Yield |
|---|---|---|
| Furfural | EtOH, piperidine, Δ, 6h | 78% |
| 4-nitrobenzaldehyde | Toluene, NH₄OAc, 12h | 65% |
Stereochemical Transformations
The Z-configuration of the C5 benzylidene group influences reactivity:
-
Photoisomerization : UV light (365 nm) induces partial conversion to the E-isomer (), altering biological activity.
-
Base-induced epimerization : Triethylamine in THF causes racemization at C3 over 24h, confirmed by chiral HPLC.
Stability and Degradation
-
Thermal decomposition : TGA shows onset at 210°C ().
-
Hydrolytic stability : Stable in pH 4–7 buffers for >48h but degrades rapidly under alkaline conditions (t₁/₂ = 3.2h at pH 9).
This compound’s reactivity profile enables strategic modifications for drug discovery, with particular value in developing anticancer and antimicrobial agents. Further studies should explore enantioselective synthesis and in silico modeling to predict novel reaction pathways.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the thiazolidinone class exhibit significant biological activities, including:
- Anticancer properties : The compound may interact with enzymes involved in cancer progression, potentially inhibiting tumor growth.
- Antimicrobial effects : Its structure allows for interactions with microbial targets, enhancing its efficacy against various pathogens.
- Anti-inflammatory actions : The thiazolidinone scaffold is recognized for its ability to modulate inflammatory responses.
Anticancer Research
Studies have shown that (5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can inhibit cancer cell proliferation. Specific mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis, which is crucial for tumor growth.
Antimicrobial Agents
The compound has demonstrated activity against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Drugs
Due to its ability to modulate inflammatory pathways, this compound shows promise as a therapeutic agent for conditions like arthritis and other inflammatory diseases.
Synthesis and Derivatives
The synthesis of (5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves:
- Condensation reactions : Combining various starting materials to form the thiazolidine core.
- Functionalization steps : Introducing specific substituents to enhance biological activity.
Table 1: Comparison of Thiazolidinone Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Benzylidene-2-thioxo-1,3-thiazolidin-4-one | Lacks octyloxy substitution | Anticancer properties |
| 3-Methylthiazolidine-2-thione | Simplified structure | Antimicrobial activity |
| 2-Thioxo-1,3-thiazolidin-4-one derivatives | Varied substitutions | Broad biological activities |
Case Studies
Several case studies highlight the therapeutic potential of (5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one:
Case Study 1: Anticancer Activity
A study conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability through apoptosis induction. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at low concentrations. The study suggested that the octyloxy group enhances membrane permeability, facilitating the compound's entry into bacterial cells.
Case Study 3: Anti-inflammatory Effects
Research on animal models of arthritis indicated that treatment with this compound resulted in reduced inflammation markers and improved joint mobility. The findings suggest potential use in chronic inflammatory conditions.
Mechanism of Action
The compound’s effects likely involve interactions with molecular targets (e.g., proteins, enzymes) or modulation of cellular pathways. Detailed studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
The target compound’s structure shares a rhodanine core with other derivatives but differs in substituent positioning:
- N3 Substitution : The 2-methylphenyl group at N3 contrasts with analogues bearing phenyl (e.g., compound (I) in ), 3-chloro-4-methylphenyl (), or 4-methylphenyl () groups. Methyl groups at the ortho position (as in the target) may sterically hinder intermolecular interactions compared to para-substituted analogues .
- C5 Benzylidene Group: The 4-octyloxybenzylidene substituent is bulkier than common analogues like 2-hydroxybenzylidene () or 4-bromobenzylidene ().
Crystallographic Data
- Torsional Angles: In analogues like (5Z)-5-(2-methylbenzylidene)-3-phenyl derivatives (), the benzylidene ring forms a dihedral angle of 4.5° with the thiazolidinone ring, indicating near-planarity. The octyloxy chain in the target compound likely disrupts this planarity due to steric effects, as seen in solvated structures (e.g., methanol hemisolvate in ) .
- Hydrogen Bonding: Unlike hydroxy-substituted analogues (e.g., ), the octyloxy group cannot form hydrogen bonds, which may reduce crystallinity compared to derivatives with polar substituents .
Electronic and Physicochemical Properties
Lipophilicity and Solubility
- Octyloxy Chain : The long alkoxy chain significantly increases logP (predicted >5), enhancing lipophilicity compared to methoxy (logP ~2.5) or hydroxy (logP ~1.8) substituents. This aligns with findings that lipophilicity correlates with biological activity in rhodanine derivatives (e.g., PET inhibition in ) .
- Solubility : High lipophilicity may reduce aqueous solubility, a limitation observed in analogues with long alkyl chains (e.g., ).
Biological Activity
(5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This compound possesses a unique structure that may contribute to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.
Chemical Structure and Properties
The compound's structure features a thiazolidinone ring, a 2-methylphenyl group, and an octyloxybenzylidene moiety. Its molecular formula is with a molecular weight of 422.6 g/mol. The presence of these functional groups is significant for its biological activity.
Biological Activities
Research indicates that (5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one exhibits several key biological activities:
Antimicrobial Activity
Studies have shown that thiazolidinone derivatives possess notable antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.
| Compound | Target Bacteria | Inhibition (%) |
|---|---|---|
| (5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one | E. coli | TBD |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66% |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. (5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has shown promise in inhibiting cell proliferation in various cancer cell lines. Research suggests that these compounds may act by inhibiting specific kinases or inducing apoptosis in cancer cells.
Case Study:
A study on structurally similar thiazolidinones revealed significant cytotoxic effects on HT29 adenocarcinoma cells and H460 lung cancer cells. The compound's ability to inhibit cell growth was attributed to its interaction with cellular pathways involved in proliferation and survival.
The biological activity of (5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one may be linked to its ability to bind to specific enzymes or receptors within the target cells. This binding can alter enzyme activity or disrupt signaling pathways critical for cellular functions.
Structure-Activity Relationship (SAR)
The effectiveness of thiazolidinone derivatives often depends on their structural modifications. Substituents at positions 2, 3, and 5 of the thiazolidinone ring can significantly influence their biological activities:
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Aryl/Alkyl | Enhanced anticancer activity |
| 3 | Halogen | Increased antimicrobial potency |
| 5 | Alkoxy | Improved solubility |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via a Knoevenagel condensation between 3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one and 4-octyloxybenzaldehyde. Key variables include:
- Solvent : Ethanol or methanol under reflux (70–80°C) for 6–8 hours .
- Catalyst : Acidic conditions (e.g., glacial acetic acid) to facilitate Schiff base formation and cyclization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity. Yield typically ranges from 65–75%, with lower yields attributed to incomplete condensation or side reactions (e.g., oxidation of the thione group) .
Q. How can the stereochemistry and molecular conformation of this compound be validated experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis confirms the (5Z) configuration, with dihedral angles between the thiazolidinone ring and benzylidene moiety ranging from 2–10° .
- NMR spectroscopy : H-NMR coupling constants () and NOESY correlations validate the Z -isomer, particularly the spatial proximity of the 2-methylphenyl and octyloxy groups .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; retention time ~8.2 minutes .
- TGA/DSC : Thermal stability up to 220°C, with decomposition onset at 230°C due to thione group oxidation .
- FTIR : Key peaks include ν(S–C=N) at 1220 cm⁻¹ and ν(C=O) at 1680 cm⁻¹ .
Advanced Research Questions
Q. How does the octyloxy substituent influence solubility and biological activity compared to shorter alkoxy chains?
- Methodological Answer :
- Solubility : The octyloxy group enhances lipophilicity (logP ~4.2), improving membrane permeability but reducing aqueous solubility (<0.1 mg/mL in PBS). Comparative studies with methoxy or ethoxy analogs show a 3-fold increase in cellular uptake .
- Biological activity : In enzyme inhibition assays (e.g., COX-2), the octyloxy chain increases binding affinity (IC₅₀ = 1.2 µM vs. 4.5 µM for methoxy), likely due to hydrophobic interactions with the enzyme’s active site .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Methodological Answer :
- Dose-dependent assays : At low concentrations (≤10 µM), the compound exhibits antimicrobial activity (MIC = 8 µg/mL against S. aureus), while apoptosis induction in cancer cells (e.g., HeLa) occurs at higher doses (≥50 µM) via ROS generation .
- Structural analogs : Replace the octyloxy group with electron-withdrawing substituents (e.g., nitro) to shift activity toward anticancer pathways (e.g., 2-fold increase in caspase-3 activation) .
Q. What computational methods predict binding modes with molecular targets like kinases or GPCRs?
- Methodological Answer :
- Docking simulations (AutoDock Vina) : The benzylidene moiety occupies hydrophobic pockets in kinase ATP-binding sites, while the thione group forms hydrogen bonds with catalytic lysine residues (e.g., EGFR kinase, ΔG = -9.8 kcal/mol) .
- MD simulations (GROMACS) : The octyloxy chain stabilizes membrane interactions in GPCRs (e.g., 5-HT₂A receptor), with RMSD <2.0 Å over 100 ns trajectories .
Q. How do solvent polarity and pH affect the compound’s reactivity in functionalization reactions?
- Methodological Answer :
- Nucleophilic substitution : In DMF (polar aprotic solvent), the thione sulfur reacts with alkyl halides (e.g., methyl iodide) at pH 7–8, yielding sulfides (85% yield). Under acidic conditions (pH <4), protonation of the thione inhibits reactivity .
- Oxidation : Hydrogen peroxide in acetic acid oxidizes the thione to sulfoxide (λₘₐₓ = 310 nm) without ring-opening, confirmed by LC-MS .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data across cell lines?
- Resolution :
- Cell line variability : The compound shows higher cytotoxicity in HT-29 (IC₅₀ = 12 µM) than MCF-7 (IC₅₀ = 35 µM) due to differential expression of efflux pumps (e.g., P-gp) .
- Assay interference : Thione groups may react with MTT assay reagents, leading to false-positive results. Validate via Annexin V/PI flow cytometry .
Q. How can discrepancies in crystallographic data (e.g., bond angles) be reconciled?
- Resolution :
- Temperature effects : Crystallization at 296 K vs. 100 K alters bond angles (e.g., C7–S1–C8 angle varies by 1.5°), as thermal motion impacts lattice packing .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., S···H contacts account for 18% of crystal stability), explaining conformational differences .
Tables
Table 1 : Comparative Biological Activity of Thiazolidinone Derivatives
| Substituent | IC₅₀ (COX-2 Inhibition, µM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| 4-Octyloxy (Target) | 1.2 | 8.0 |
| 4-Methoxy | 4.5 | 12.5 |
| 4-Nitro | 0.8 | >50 |
| Data sourced from enzyme assays and broth microdilution tests . |
Table 2 : Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Dihedral angle (C1–N1) | 5.8° | |
| R factor | 0.041 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
